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Compound of Interest

Compound Name:
2-Fluoro-4-(4-

methoxyphenyl)phenol

CAS No.: 1261918-02-8

Cat. No.: B6373169

Get Quote

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone

of modern drug discovery. The unique properties of fluorine—its small size, high

electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a

compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When

combined with a biaryl phenol scaffold, a privileged structure in medicinal chemistry, the

resulting derivatives present a compelling framework for developing novel therapeutics.

This guide focuses on a specific, promising class of these compounds: 2-Fluoro-4-(4-
methoxyphenyl)phenol derivatives. This structure combines three key pharmacophores:

A Phenolic Hydroxyl Group: A critical hydrogen bond donor and acceptor, essential for

interacting with numerous biological receptors.

A Lateral Fluoro Substituent: Positioned ortho to the hydroxyl group, this can modulate the

acidity of the phenol, influence conformational preferences, and block metabolic oxidation.
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A 4-Methoxyphenyl Moiety: This group can enhance binding to hydrophobic pockets within

target proteins and is a common feature in selective estrogen receptor modulators (SERMs).

This document, intended for researchers, chemists, and drug development professionals,

provides a comprehensive overview of the synthesis, physicochemical properties, and potential

applications of these derivatives, with a particular focus on their promise as next-generation

therapeutic agents.

PART 1: Synthesis Strategies for the Biaryl Core
The central challenge in synthesizing 2-Fluoro-4-(4-methoxyphenyl)phenol derivatives is the

efficient and selective formation of the carbon-carbon bond that links the two aromatic rings.

Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this

transformation, with the Suzuki-Miyaura coupling being the most versatile and widely adopted

approach.[1][2]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond
Forming Tool
The Suzuki-Miyaura reaction involves the coupling of an organoboron species (typically a

boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the

commercial availability of a vast array of boronic acids.[4]

Mechanism of Action: The catalytic cycle is a well-established three-step process:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl

halide, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is

transferred to the palladium center, displacing the halide. The base is crucial for activating

the boronic acid.[5]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Fluoro-2-(4-
methoxyphenyl)phenol
This protocol describes a representative Suzuki-Miyaura coupling for a closely related isomer,

which serves as a robust template for the target compound class. The key is coupling a

protected fluorophenol halide with 4-methoxyphenylboronic acid.
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Start: Assemble Reagents
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4. Heat Reaction Mixture
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Extract Aqueous Phase

6. Dry Combined Organic
Layers (e.g., Na2SO4)

7. Purify by Column
Chromatography

End: Pure Product
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Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
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Materials:

2-Bromo-5-fluorophenol (or a suitable protected derivative) (1.0 eq)

4-Methoxyphenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)[1]

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)[6]

1,4-Dioxane and Water (e.g., 3:1 v/v)[1][6]

Anhydrous Magnesium Sulfate or Sodium Sulfate

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

Reaction Setup: To a pressure tube or microwave vial, add the aryl bromide (1.0 eq), 4-

methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

[6]

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or

Argon) three times to remove oxygen, which can deactivate the catalyst.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir

vigorously at 90-110 °C for 8-16 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).[1][6]

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice more with ethyl acetate.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
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product.[7]

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 2-Fluoro-4-(4-
methoxyphenyl)phenol derivative.[8]

PART 2: Physicochemical and Spectroscopic
Properties
The physical and chemical properties of these derivatives are dictated by their constituent

functional groups. The data below for the parent scaffold and a key isomer provide a baseline

for understanding the characteristics of this compound class.

Property 2-Fluoro-4-methoxyphenol
4-Fluoro-2-(4-
methoxyphenyl)phenol

CAS Number 167683-93-4[9]
1261829-19-1 (from

PubChem)

Molecular Formula C₇H₇FO₂[10] C₁₃H₁₁FO₂[11]

Molecular Weight 142.13 g/mol [10] 218.22 g/mol [11]

Appearance White to yellow clear liquid[10]
Data not available (predicted

solid)

Boiling Point 94 °C at 4 mmHg[12] Not available

Melting Point 100 °C[9] Not available

LogP 1.54[13] 3.3[11]

¹H NMR (CDCl₃)

δ ~6.7-7.0 (m, 3H, Ar-H), ~5.2

(s, 1H, OH), ~3.75 (s, 3H,

OCH₃)[14]

δ ~6.8-7.5 (m, 7H, Ar-H), ~5.0

(s, 1H, OH), ~3.8 (s, 3H,

OCH₃)[11]

¹³C NMR (CDCl₃)
δ ~154, ~146, ~117, ~116,

~115, ~110, ~56[14]

Peaks expected around δ 159

(C-OMe), 157 (C-F), 148 (C-

OH), 130, 115, 114, 55 (OCH₃)

[6][15]
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Note: Spectroscopic data are estimates based on characteristic chemical shifts for similar

structures. Actual values will vary.

PART 3: Biological Activity and Therapeutic
Applications
The 2-Fluoro-4-(4-methoxyphenyl)phenol scaffold is a compelling starting point for designing

modulators of nuclear hormone receptors, particularly the estrogen receptor (ER). Many

nonsteroidal ER modulators share a common structural motif: two phenolic rings separated by

a central scaffold, allowing them to mimic the shape and hydrogen bonding pattern of estradiol.

Potential as Selective Estrogen Receptor Modulators
(SERMs)
SERMs are a class of drugs that exhibit tissue-selective estrogen receptor agonism or

antagonism.[16] For example, a clinically successful SERM like Tamoxifen acts as an ER

antagonist in breast tissue (making it effective for treating ER-positive breast cancer) but as an

agonist in bone and uterine tissue.[17] This tissue-specific activity is the hallmark of a SERM.

Mechanism of SERM Action:

Binding: The SERM enters the cell and binds to the ligand-binding domain (LBD) of the

estrogen receptor (ERα or ERβ).

Conformational Change: Ligand binding induces a specific conformational change in the

receptor. Estradiol (the natural agonist) induces a conformation that promotes the binding of

co-activator proteins. A SERM, however, induces a different conformation.

Co-regulator Recruitment: In tissues where the SERM acts as an antagonist, the induced

conformation prevents the binding of co-activators and instead recruits co-repressor

proteins. This co-repressor complex blocks gene transcription.

Tissue Selectivity: The balance of co-activators and co-repressors varies between different

cell types (e.g., breast vs. bone). This differential expression of co-regulatory proteins is a

key determinant of a SERM's tissue-specific agonist or antagonist profile.[16]
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Figure 3: Simplified mechanism of SERM antagonist action versus a natural agonist.

The 2-Fluoro-4-(4-methoxyphenyl)phenol structure is analogous to the core of SERMs like

Lasofoxifene, which also feature a biaryl system with strategically placed hydroxyl groups.[16]

The fluoro and methoxy groups can be fine-tuned to optimize binding affinity, receptor

conformation, and pharmacokinetic properties, making this an attractive scaffold for discovering

novel SERMs for breast cancer, osteoporosis, or other estrogen-related conditions.[18]

Protocol: ERα/ERβ Luciferase Reporter Gene Assay
This in vitro assay is a standard method to determine if a compound acts as an agonist or

antagonist of estrogen receptors.[19]

Objective: To measure the ability of a test compound to activate (agonist) or inhibit (antagonist)

the transcriptional activity of ERα and ERβ.

Materials:

HEK293 cells (or similar)

Expression plasmids for human ERα and ERβ
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Estrogen Response Element (ERE)-driven luciferase reporter plasmid

17β-Estradiol (E2) as a positive control

Test compounds (2-Fluoro-4-(4-methoxyphenyl)phenol derivatives)

Cell culture medium (phenol red-free) and reagents

Luciferase assay substrate

Step-by-Step Procedure:

Cell Transfection: Co-transfect HEK293 cells with the ERα or ERβ expression plasmid and

the ERE-luciferase reporter plasmid.

Cell Plating: Plate the transfected cells into 96-well plates in phenol red-free medium and

allow them to attach overnight.

Compound Treatment (Agonist Mode): Replace the medium with fresh medium containing

serial dilutions of the test compounds. Incubate for 24 hours.

Compound Treatment (Antagonist Mode): Replace the medium with fresh medium containing

a fixed concentration of E2 (e.g., 0.3 nM) plus serial dilutions of the test compounds.

Incubate for 24 hours.[19]

Cell Lysis: After incubation, wash the cells and lyse them according to the luciferase assay

kit manufacturer's instructions.

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the

resulting luminescence using a plate reader.

Data Analysis:

Agonist Activity: Plot luminescence versus compound concentration to determine the EC₅₀

value (the concentration that produces 50% of the maximal response).

Antagonist Activity: Plot the inhibition of E2-induced luminescence versus compound

concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the E2
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response).[19]

Conclusion and Future Outlook
The 2-Fluoro-4-(4-methoxyphenyl)phenol scaffold represents a highly promising, yet

underexplored, area for chemical and pharmacological research. The synthetic accessibility of

these derivatives, primarily through robust palladium-catalyzed cross-coupling reactions like the

Suzuki-Miyaura coupling, allows for the systematic exploration of structure-activity

relationships.

The structural homology to known SERMs strongly suggests that the primary therapeutic

potential for this class of compounds lies in the modulation of estrogen receptors. Future

research should focus on:

Library Synthesis: Creating a diverse library of derivatives by varying substituents on both

phenolic rings to optimize ER subtype selectivity and tissue-specific activity.

In-depth Biological Profiling: Moving beyond initial screening assays to cellular models of

breast cancer and osteoporosis to validate therapeutic potential.

Pharmacokinetic Studies: Evaluating the metabolic stability, oral bioavailability, and tissue

distribution of lead compounds.

By leveraging the principles of medicinal chemistry and the powerful tools of modern organic

synthesis, the 2-Fluoro-4-(4-methoxyphenyl)phenol core can serve as the foundation for the

development of novel, highly targeted, and effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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